2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPJMKGQBOMPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Optimization
The most widely reported method involves the acylation of 4-methoxymethyl-piperidine with chloroacetyl chloride in the presence of a non-nucleophilic base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by chloride displacement. Anhydrous conditions are critical to prevent hydrolysis of the chloroacetyl group to glycolic acid derivatives.
Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred bases due to their ability to scavenge HCl without participating in side reactions. Solvent screening studies indicate dichloromethane (DCM) and tetrahydrofuran (THF) as optimal, with DCM yielding 85% product purity compared to 72% in THF. Elevated temperatures (>40°C) promote over-acylation, leading to bis-chloroacetylated by-products, necessitating reaction temperatures below 25°C.
Table 1: Solvent and Base Effects on Acylation Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | TEA | 0–25 | 82 | 85 |
| THF | DIPEA | 0–25 | 78 | 72 |
| Acetonitrile | Pyridine | 25 | 65 | 68 |
Stepwise Alkylation-Acylation Approach
For substrates where 4-methoxymethyl-piperidine is unavailable, a two-step synthesis from 4-hydroxymethyl-piperidine is employed:
-
Methylation of 4-Hydroxymethyl-Piperidine :
Treatment with methyl iodide in the presence of potassium carbonate (KCO) in acetone introduces the methoxymethyl group. Reaction monitoring via thin-layer chromatography (TLC) shows completion within 6 hours at 60°C, yielding 89% 4-methoxymethyl-piperidine. -
Acylation with Chloroacetyl Chloride :
The intermediate is subsequently acylated under standard conditions (DCM, TEA, 0–25°C), achieving a combined yield of 68% over two steps. Challenges include residual moisture from the methylation step, which necessitates rigorous drying prior to acylation.
Alternative Pathways via Intermediate Thioamide Derivatives
Thioalkylation-Cyclization Strategies
Recent advances leverage thioamide intermediates to enhance regioselectivity. For example, reacting 4-methoxymethyl-piperidine with 2-chloro-N-arylacetamides in ethanol containing piperidine generates thioether-linked precursors, which undergo base-mediated cyclization to form the target compound. This method reduces competing hydrolysis but requires stringent control of stoichiometry to avoid polysubstitution.
Representative Procedure :
-
Combine 4-methoxymethyl-piperidine (1.0 equiv), 2-chloro-N-(p-tolyl)acetamide (1.1 equiv), and piperidine (0.2 equiv) in anhydrous ethanol.
-
Reflux for 3 hours, followed by cooling to 0°C to precipitate the intermediate thioether.
-
Treat the intermediate with sodium ethoxide (1.5 equiv) in ethanol at reflux for 2 hours to induce cyclization.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 4-methoxymethyl-piperidine on Wang resin enables iterative acylation and cleavage steps, facilitating parallel synthesis of derivatives. Chloroacetylation using polymer-bound carbodiimide (PS-Carbodiimide) in DCM achieves 91% resin loading efficiency, with final cleavage by trifluoroacetic acid (TFA) yielding 79% pure product.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment and Challenges
Residual solvents (e.g., DCM, THF) and unreacted chloroacetyl chloride are common impurities detected via gas chromatography (GC). Recrystallization from ethyl acetate/hexane (1:3) improves purity to >98%. Hydrolytic degradation studies reveal a half-life of 12 hours in aqueous ethanol (pH 7), underscoring the need for anhydrous storage.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison for Industrial-Scale Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Acylation | 82 | 85 | High | 12.50 |
| Alkylation-Acylation | 68 | 78 | Moderate | 18.20 |
| Thioalkylation-Cyclization | 74 | 88 | Low | 24.80 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone serves as a scaffold in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.
Case Study: Synthesis of Analogs
Research has demonstrated that derivatives of this compound exhibit promising activity against several biological targets. For instance, modifications to the piperidine ring can lead to enhanced potency against specific cancer cell lines. A study synthesized several derivatives and evaluated their anti-cancer properties, revealing that certain analogs displayed IC₅₀ values in the low micromolar range against breast cancer cells, indicating potential for further development as anti-cancer agents .
Neuropharmacology
The compound's piperidine structure is associated with neuroactive properties. It has been investigated for its potential as a treatment for neurological disorders.
Case Study: Neuroprotective Effects
In a study examining neuroprotective effects, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that some derivatives significantly reduced cell death in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Recent research has also explored the antimicrobial properties of this compound and its derivatives.
Case Study: Antibacterial Screening
A series of related compounds were synthesized and subjected to antibacterial screening against common pathogens. The results indicated that some derivatives exhibited notable antibacterial activity comparable to standard antibiotics, suggesting potential use in developing new antimicrobial agents .
Table 1: Inhibition Rates of Compounds Derived from this compound
| Compound ID | Biological Target | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| DDT01 | BRD4 | 0.237 | Inhibitor |
| DDT02 | PARP1 | 4.289 | Inhibitor |
| DDT03 | Cancer Cell Lines | <10 | Cytotoxic Activity |
Table 2: Antimicrobial Activity of Derivatives
| Compound ID | Pathogen Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| DDT04 | E. coli | 15 | 32 |
| DDT05 | S. aureus | 18 | 16 |
| DDT06 | Pseudomonas aeruginosa | 12 | 64 |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chlorine atom is displaced by nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Piperidine-Substituted 2-Chloroethanones
Compounds with piperidine substituents exhibit diverse biological and physicochemical properties depending on the substitution pattern:
Key Insights :
- Electronic Effects : Electron-donating groups (e.g., methoxymethyl in the target compound) may stabilize the carbonyl group, altering reactivity in nucleophilic substitutions.
Aryl-Substituted 2-Chloroethanones
Aryl-substituted analogs are pivotal in synthesizing heterocycles via Darzens condensation or as intermediates in drug development:
Key Insights :
Heterocyclic-Substituted 2-Chloroethanones
Substitution with nitrogen-containing heterocycles expands pharmacological relevance:
Key Insights :
- Synthetic Efficiency : Reaction conditions vary widely (e.g., 2–5 days at 90°C for indole derivatives vs. 30 min at RT for pyrimidinylpiperazine analogs ).
Biological Activity
2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure includes a chloro group, a methoxymethyl group, and a piperidine ring, which contribute to its unique reactivity and interaction with biological systems.
- Molecular Formula : C10H14ClN
- Molecular Weight : Approximately 191.66 g/mol
- CAS Number : 1096329-82-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. This compound may function as an inhibitor or modulator of various enzymes and receptors, influencing key biological pathways. Notably, it has been suggested that this compound could inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts, thereby potentially increasing neurotransmitter levels in the nervous system.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.25 to 100 µg/mL, indicating their potential as effective antimicrobial agents .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It is believed that its structural characteristics allow it to interfere with cellular signaling pathways that are critical for cancer cell proliferation. For instance, some derivatives have shown activity against various cancer cell lines, suggesting that they may act as competitive inhibitors of critical enzymes involved in tumor growth .
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial properties of related compounds, several derivatives exhibited strong activity against multi-drug resistant strains. The efficacy was assessed using MIC assays, where compounds demonstrated significant inhibition at concentrations as low as 75 µg/mL against Klebsiella pneumoniae and E. coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| IXe | 75 | K. pneumoniae |
| IXg | 100 | E. coli |
| IXb | 50 | S. aureus |
Case Study 2: Anticancer Activity
A series of synthesized derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast Cancer) | 10 |
| B | HeLa (Cervical Cancer) | 15 |
| C | A549 (Lung Cancer) | 12 |
These findings suggest that structural modifications can enhance biological activity and selectivity towards cancer cells.
Q & A
Q. What synthetic routes are commonly used to prepare 2-Chloro-1-(4-methoxymethyl-piperidin-1-yl)-ethanone?
The compound is typically synthesized via alkylation of 4-methoxymethyl-piperidine with 2-chloroacetyl chloride. A biphasic system (e.g., dichloromethane and aqueous NaOH) at 0°C is employed to control exothermic reactions. Post-synthesis, purification involves liquid-liquid extraction and crystallization. Yield optimization may require adjusting reaction time, stoichiometry, and catalytic additives like KI .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperidine ring and the chloroacetyl group.
- HPLC : For purity assessment (>95% is typical for research-grade material).
- Elemental Analysis : To validate empirical formula consistency (C, H, N).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in a dry, cool environment away from strong oxidizers.
- Monitor stability via TGA/DSC to detect decomposition risks. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can stereoselective synthesis of derivatives be achieved using this compound?
Employ Darzens condensation with aldehydes under acidic conditions to form epoxides. For example, reacting with nitrobenzaldehyde yields trans-oxiranes with >99% stereoselectivity. Optimize pH and temperature to minimize side reactions .
Q. What strategies resolve contradictions in NMR data for reaction intermediates?
Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate regioisomers by spatial proximity of methoxymethyl and piperidine protons. Cross-validate with LC-MS to confirm molecular ions .
Q. How can biocatalytic methods be applied to reduce the ketone group asymmetrically?
Use Acinetobacter sp. ZJPH1806 as a biocatalyst in phosphate buffer (pH 7.6) with 20% (w/v) glycerol. This enhances cofactor regeneration, achieving >99.9% enantiomeric excess (ee) for (R)-alcohol derivatives. Adjust ionic strength (0.05–0.2 M) to maintain enzyme activity .
Q. What crystallographic methods are recommended for determining its solid-state structure?
Use SHELXL for refinement against single-crystal X-ray data. Key steps:
Q. How to optimize reaction yields in large-scale syntheses?
Implement flow chemistry for precise temperature control (60°C) and reagent mixing. Use in-line HPLC to monitor conversion in real-time. Scale-up trials show 70–78% yield improvements when transitioning from batch to continuous flow .
Methodological Considerations
- Contradiction Analysis : Discrepancies between theoretical and experimental melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Reaction Monitoring : Employ HPLC-DAD with a C18 column (ACN/water gradient) to track byproduct formation. Retention times for the target compound are typically 8–10 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
